Acetaminophen-13C2, 15N1 is a stable isotope-labeled form of acetaminophen, which is a widely used analgesic and antipyretic agent. This compound is particularly valuable in scientific research due to its unique isotopic labeling, allowing for precise tracking of metabolic pathways and pharmacokinetics in biological systems. The incorporation of carbon-13 and nitrogen-15 isotopes enhances the ability to study the drug's behavior in vivo and in vitro without altering its pharmacological properties.
Acetaminophen-13C2, 15N1 can be synthesized in laboratory settings or obtained from specialized chemical suppliers. It is typically produced through methods that involve isotopic enrichment of the standard acetaminophen molecule, which is recognized by its CAS number 103-90-2. The synthesis process is crucial for ensuring the purity and isotopic integrity of the compound for research applications.
Acetaminophen-13C2, 15N1 falls under the category of pharmaceutical compounds and is classified as an analgesic and antipyretic agent. It is specifically utilized in studies requiring isotopic labeling for metabolic tracing and pharmacological research.
The synthesis of Acetaminophen-13C2, 15N1 involves several key steps:
The techniques employed for synthesizing Acetaminophen-13C2, 15N1 may include:
The molecular formula for Acetaminophen-13C2, 15N1 is C8H9NO2, with specific attention to the positions of carbon-13 and nitrogen-15 isotopes within its structure. The structural representation includes:
The isotopic labeling results in distinct peaks in mass spectrometry that can be used to identify and quantify the compound in various biological samples. The presence of carbon-13 increases the mass by two units, while nitrogen-15 increases it by one unit compared to standard acetaminophen.
Acetaminophen-13C2, 15N1 participates in various chemical reactions similar to its non-labeled counterpart, including:
The reaction kinetics can be studied using labeled compounds to trace metabolic pathways more accurately. This helps researchers understand how acetaminophen is processed within biological systems and its potential interactions with other drugs.
Acetaminophen exerts its analgesic effects primarily through inhibition of cyclooxygenase enzymes, particularly cyclooxygenase-2 (COX-2). The mechanism involves:
Research indicates that Acetaminophen has an IC50 value (the concentration required to inhibit half of the enzyme activity) around 25.8 μM for COX-2 inhibition, demonstrating its potency as an analgesic agent.
Some key physical properties of Acetaminophen-13C2, 15N1 include:
Chemical properties relevant to Acetaminophen include:
Relevant data from studies show that the labeled compound maintains similar stability and reactivity profiles as standard acetaminophen, making it suitable for research applications.
Acetaminophen-13C2, 15N1 has several important applications in scientific research:
Acetaminophen-13C2,15N1 possesses the systematic chemical name N-(4-hydroxyphenyl)acetamide-13C2,15N, reflecting the specific positions of its isotopic enrichment. This stable isotope-labeled compound maintains the core pharmacological structure of acetaminophen while incorporating heavy isotopes at strategic molecular positions: both carbon atoms of the acetyl group (C13H3-13C=O) are replaced with carbon-13, and the amide nitrogen is replaced with nitrogen-15. This specific labeling pattern yields the molecular formula C613C2H915NO2 and a precise molecular weight of 154.14 g/mol, representing an increase of approximately 3 mass units compared to unlabeled acetaminophen (151.17 g/mol) due to the heavier isotopes [1] [7] [9].
Table 1: Molecular Identification of Acetaminophen-13C2,15N1
Property | Specification |
---|---|
CAS Number | 360769-21-7 |
Molecular Formula | C613C2H915NO2 |
Molecular Weight | 154.14 g/mol |
Accurate Mass | 154.0671 |
SMILES Notation | [13CH3]13C[15NH]c1ccc(O)cc1 |
InChI Key | InChI=1S/C8H9NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h2-5,11H,1H3,(H,9,10)/i1+1,6+1,9+1 |
IUPAC Name | N-(4-hydroxyphenyl)acetamide-13C2,15N |
Unlabeled CAS | 103-90-2 |
The structural integrity of Acetaminophen-13C2,15N1 is maintained through preservation of the hydrogen bonding capabilities of the phenolic hydroxyl group and amide functionality, ensuring its physicochemical behavior mirrors that of natural abundance acetaminophen. The compound typically presents as a white to off-white crystalline solid with a melting point exceeding 117°C (with decomposition noted). Its solubility profile indicates slight solubility in dimethyl sulfoxide (DMSO) and methanol, reflecting the polar nature of the molecule. Commercial preparations specify a minimum purity of >95% as determined by high-performance liquid chromatography (HPLC), ensuring reliability for research applications. Proper storage requires refrigeration at +4°C, while shipping occurs at room temperature to maintain stability [1] [8].
The isotopic enrichment of Acetaminophen-13C2,15N1 is specifically engineered to facilitate mass spectrometric detection without altering chemical reactivity. The carbon-13 atoms (99% enrichment) are incorporated into the acetyl group (C13H3-13C=O), while nitrogen-15 (98% enrichment) replaces the amide nitrogen, creating a mass shift that enables clear differentiation from endogenous acetaminophen and its metabolites in mass spectrometry-based assays. This precise labeling strategy targets the metabolic hotspots of the molecule, particularly the site where glucuronidation, sulfation, and oxidative metabolism occur, thereby allowing detailed tracking of metabolic transformations [7] [9].
Stable isotopes such as carbon-13 (13C) and nitrogen-15 (15N) serve as indispensable tools in pharmaceutical research by providing detectable signatures that do not alter the chemical or biological behavior of drug molecules. Unlike radioactive isotopes, these stable variants offer safety advantages and do not decay, making them particularly valuable for human studies and long-term research applications. The fundamental principle underlying their application is isotopically distinct detection—mass spectrometry can differentiate between labeled and unlabeled compounds based on mass differences, while nuclear magnetic resonance (NMR) spectroscopy can identify the position of isotopic incorporation based on chemical shift differences. This detection capability enables researchers to conduct absorption, distribution, metabolism, and excretion (ADME) studies with unprecedented precision, distinguishing administered drug from endogenous compounds and environmental background [3] [6].
The application of stable isotope labeling in acetaminophen research specifically addresses several methodological challenges. First, it enables precise quantification of the drug and its metabolites in complex biological matrices such as plasma, urine, and bile. Second, it facilitates the identification of novel metabolic pathways that might be obscured by endogenous compounds in studies using unlabeled drug. Third, it allows researchers to study enzyme kinetics—particularly the activity of cytochrome P450 enzymes (CYP2E1, CYP3A4), UDP-glucuronosyltransferases (UGTs), and sulfotransferases (SULTs)—by providing an internal standard that experiences identical matrix effects as the analyte of interest. This application significantly improves the accuracy and precision of quantitative bioanalysis [6].
Table 2: Research Applications of Isotopically Labeled Acetaminophen
Application Domain | Specific Utility | Analytical Advantage |
---|---|---|
Drug Metabolism Studies | Tracing metabolic pathways and identifying novel metabolites | Mass shift enables differentiation from endogenous compounds |
Quantitative Bioanalysis | Serving as internal standard in LC-MS/MS assays | Compensation for matrix effects and recovery variations |
Enzyme Kinetics | Determining kinetic parameters of metabolizing enzymes | Precise quantification of parent drug depletion |
Protein Binding Studies | Investigating covalent adduct formation with proteins | Detection of adducts through characteristic isotope patterns |
Toxicological Mechanisms | Tracking reactive metabolite formation (NAPQI) | Identification of glutathione conjugates and protein adducts |
Drug-Drug Interactions | Assessing metabolic inhibition or induction | Simultaneous administration with unlabeled drug possible |
Acetaminophen-13C2,15N1 exemplifies the targeted application of stable isotopes to investigate specific metabolic pathways. The selection of 13C labeling at the acetyl group directly facilitates the study of deacetylation pathways and the formation of the hepatotoxic metabolite N-acetyl-p-benzoquinone imine (NAPQI). Similarly, 15N labeling at the amide nitrogen enables detailed investigation of metabolic conjugation reactions at this position. This strategic isotopic placement provides researchers with a molecular tracking device specifically engineered to illuminate acetaminophen's metabolic fate, particularly its bioactivation pathways that lead to hepatotoxicity. Such applications have been instrumental in advancing our understanding of the mechanisms underlying acetaminophen-induced liver injury and developing improved antidotal strategies [5] [6] [7].
The development of isotopically labeled acetaminophen represents a convergence of historical pharmaceutical evolution and modern analytical necessity. Acetaminophen's journey began in the late 19th century when it was first synthesized as an alternative to the problematic antipyretics acetanilide and phenacetin. While Von Mering administered acetaminophen to humans as early as 1893, concerns about potential toxicity similar to its predecessors initially limited its adoption. The modern era of acetaminophen research began in the mid-20th century when Brodie and Axelrod identified acetaminophen as the primary active metabolite of both acetanilide and phenacetin. This discovery, coupled with emerging concerns about phenacetin-induced nephrotoxicity, ultimately led to acetaminophen's ascendance as the preferred over-the-counter analgesic by the 1970s [6].
The critical turning point in acetaminophen research came with the recognition of its hepatotoxic potential. The first reports of acetaminophen-induced liver injury emerged in 1966 when Boyd and Bereczky described hepatotoxicity in rats, while Davidson and Eastham documented fatal human overdoses. These cases revealed a consistent pattern of centrilobular hepatic necrosis characterized histologically by eosinophilic degeneration, nuclear pyknosis, and cellular vacuolization. This emerging toxicity profile created an urgent need for research tools capable of tracking acetaminophen's metabolic fate, particularly the formation of reactive intermediates. Early mechanistic studies in the 1970s revealed that cytochrome P450 enzymes metabolically activate acetaminophen to N-acetyl-p-benzoquinone imine (NAPQI), which covalently binds to cellular proteins and initiates hepatocellular necrosis. This discovery highlighted the need for specialized research tools to study acetaminophen's metabolic activation and detoxification pathways with greater precision [6].
The development of Acetaminophen-13C2,15N1 specifically addressed these research challenges through strategic isotopic placement. The acetyl group was selected for dual 13C labeling because this moiety is central to both therapeutic activity (serving as the electron-donating group) and metabolic activation (undergoing oxidation to form NAPQI). Similarly, the amide nitrogen received 15N labeling because this position participates in conjugation reactions and hydrogen bonding with biological targets. This specific labeling pattern creates a 3 Da mass shift from unlabeled acetaminophen, providing sufficient mass difference for sensitive detection by mass spectrometry while maintaining the compound's chemical and biological properties. Synthetic challenges in producing this labeled analog included the need for specialized 13C-labeled acetyl precursors and 15N-labeled aminophenol starting materials, requiring sophisticated organic synthesis techniques to ensure isotopic integrity throughout the manufacturing process [6] [7].
Table 3: Historical Timeline of Acetaminophen and Its Isotopically Labeled Analog
Year | Development Milestone | Research Impact |
---|---|---|
1886 | Accidental discovery of acetanilide's antipyretic properties | Initiated the development of aniline-based antipyretics |
1893 | First human administration of acetaminophen by Von Mering | Early recognition of pharmacological potential |
1947-1949 | Identification of acetaminophen as active metabolite of acetanilide and phenacetin | Clarification of metabolic activation pathways |
1966 | First reports of acetaminophen hepatotoxicity in animals and humans | Recognition of clinical safety concerns |
1970s | Discovery of NAPQI formation via cytochrome P450 metabolism | Elucidation of hepatotoxic mechanism |
1980s | Introduction of N-acetylcysteine as antidote | Improved clinical management of overdose |
1990s-2000s | Development of stable isotope-labeled analogs including Acetaminophen-13C2,15N1 | Enabled precise tracking of metabolic pathways |
The commercial availability of Acetaminophen-13C2,15N1 through specialty chemical suppliers represents the culmination of this historical trajectory. Current suppliers include LGC Standards (product code TRC-A161228), MedChemExpress (product code HY-66005S4), and Cambridge Isotope Laboratories (product code CNLM-3726-1), offering various packaging options from research quantities (1mg) to bulk amounts (50mg). The pricing structure reflects the complex synthesis involved, with 1mg priced at approximately $185 and 10mg at $1455. This commercial availability has transformed acetaminophen research by providing standardized material for pharmacokinetic studies, metabolism research, and analytical method development. The continued refinement of synthesis techniques has improved isotopic enrichment levels, with current specifications typically exceeding 99% for 13C and 98% for 15N, ensuring research quality and analytical reliability [5] [9].
Table 4: Commercial Availability of Acetaminophen-13C2,15N1
Supplier | Catalog Number | Packaging | Price (USD) | Purity |
---|---|---|---|---|
LGC Standards | TRC-A161228 | 1mg | $185 | >95% |
LGC Standards | TRC-A161228 | 10mg | $1455 | >95% |
MedChemExpress | HY-66005S4 | 1mg | Inquire | 98.30% |
MedChemExpress | HY-66005S4 | 5mg | Inquire | 98.30% |
Cambridge Isotope Labs | CNLM-3726-1 | Neat | Inquire | Not specified |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1